REACTION_CXSMILES
|
C(N(CC)CC)C.Cl[C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]=[CH:11][N:10]=1.[NH:19]1[CH2:29][CH2:28][CH:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:21][CH2:20]1>C1COCC1>[CH2:26]([O:25][C:23]([CH:22]1[CH2:28][CH2:29][N:19]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]=[CH:11][N:10]=2)[CH2:20][CH2:21]1)=[O:24])[CH3:27]
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)OCC)CC1
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed for 12 hours
|
Duration
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12 h
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was partitioned between DCM and aqueous 0.1 M NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated DCM layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C1=NC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28 mmol | |
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |